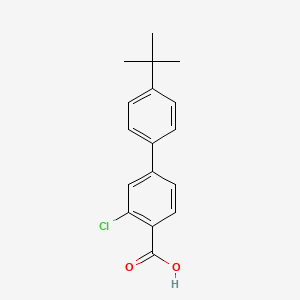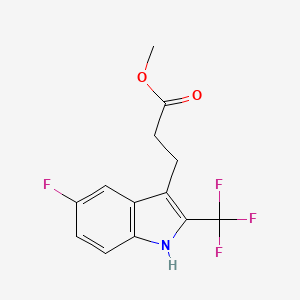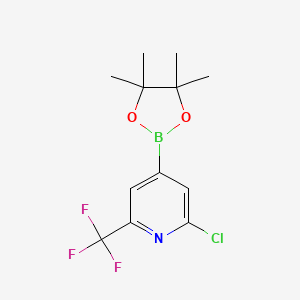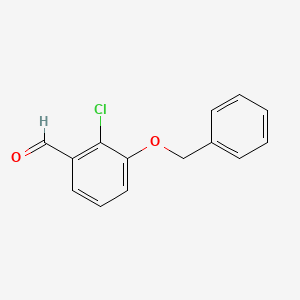
3-(Benzyloxy)-2-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Applications De Recherche Scientifique
Molecular Structure Analysis : A study by Schāfer, Samdal, and Hedberg (1976) investigated the molecular structure of 2-chlorobenzaldehyde, which is closely related to 3-(Benzyloxy)-2-chlorobenzaldehyde, using gas-phase electron diffraction. They focused on the isomeric composition and geometries of cis and trans forms, providing insights into molecular conformations (Schāfer, Samdal, & Hedberg, 1976).
Anticancer Activity : Lin et al. (2005) synthesized and tested a series of benzyloxybenzaldehyde derivatives, including compounds related to this compound, for their anticancer activity against HL-60 cells. They discovered significant activity at low concentrations and identified the most potent compounds (Lin et al., 2005).
Enzyme Catalyzed Reactions : Kühl et al. (2007) explored the use of benzaldehyde lyase for the asymmetric synthesis of derivatives involving this compound. They developed a reactor concept for preparative synthesis and highlighted the optimal conditions for these reactions (Kühl et al., 2007).
Luminescent Properties : Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. They examined how electron-withdrawing and electron-donating groups affect the photophysical properties, which is relevant to the study of this compound derivatives (Sivakumar et al., 2010).
Functionalization Studies : Aksjonova et al. (2012) focused on the functionalization of 3-chlorobenzaldehyde, closely related to the compound . They prepared 2-substituted 3-chlorobenzaldehydes using an ortho-lithiation strategy, contributing to the understanding of chemical modifications in such compounds (Aksjonova et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVVBJOXNIVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)
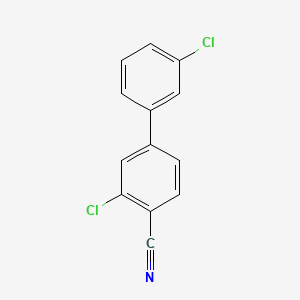

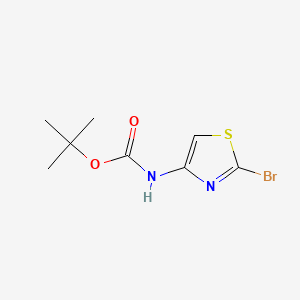
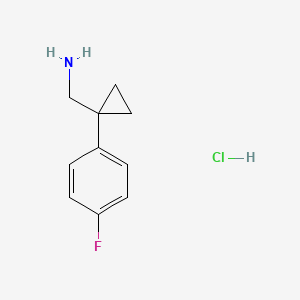
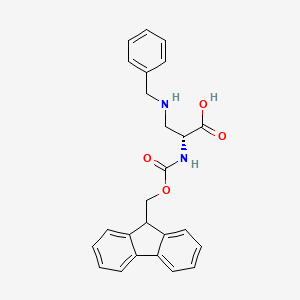

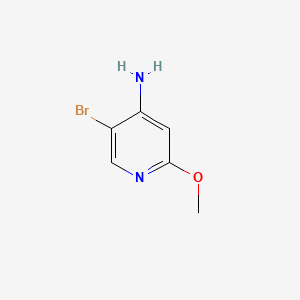

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
